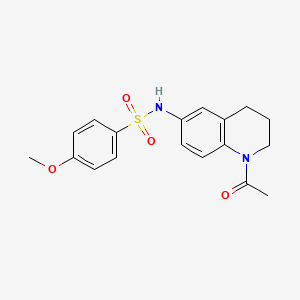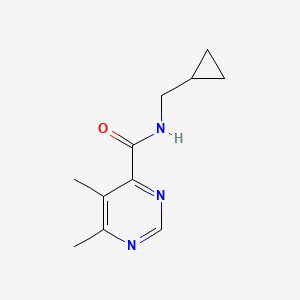
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorophore Research
- Study of Analogues of Zinquin-Related Fluorophore : The synthesis of methoxy isomers of a compound related to Zinquin ester, a specific fluorophore for Zn(II), has been reported. These compounds exhibited a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) and formed fluorescent complexes with Zn(II), except for the 5-methoxy compound. This highlights their potential use in fluorescence studies involving zinc (Kimber et al., 2003).
Enzyme Inhibition
- Inhibition of Ca2+/Calmodulin Dependent Protein Kinase II : A study describes the inhibitory effects of a methoxybenzenesulfonamide compound, KN-93, on CaMKII activity. This compound was found to inhibit dopamine levels in cells, suggesting its potential application in understanding and manipulating kinase activity related to neurotransmitter production (Sumi et al., 1991).
- Potential Therapeutic Agents for Alzheimer’s Disease : Sulfonamides derived from methoxyphenethylamine have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. These compounds show promise as potential therapeutic agents in the treatment of Alzheimer's disease (Abbasi et al., 2018).
Antimicrobial Study
- Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide : The synthesized compound and its metal oxinates were evaluated for antimicrobial activity, showing significantly higher activity compared to their parent compounds (Vanparia et al., 2010).
Receptor Antagonist Research
- 5-HT6 Receptor Antagonists : A compound with the structure N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide, known as SB-399885, was found to be a potent antagonist of the 5-HT6 receptor, displaying cognitive enhancing properties in animal models. This compound's effectiveness in enhancing cholinergic function suggests its potential application in treating cognitive deficits, as seen in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Catalysis and Synthesis
- Rhodium-Catalyzed Cyanation of C-H Bonds : The cyanation of chelation assisted C-H bonds using a methoxybenzenesulfonamide compound was explored. This method enabled the synthesis of various benzonitrile derivatives, demonstrating the compound's utility in facilitating specific chemical reactions (Chaitanya et al., 2013).
Inhibitors of Cyclic Nucleotide Dependent Protein Kinase and Protein Kinase C
- Isoquinolinesulfonamides as Potent Inhibitors : Research into isoquinolinesulfonamides, including variants of methoxybenzenesulfonamides, demonstrated significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. This suggests their application in studying and potentially manipulating kinase-related cellular processes (Hidaka et al., 1984).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(21)20-11-3-4-14-12-15(5-10-18(14)20)19-25(22,23)17-8-6-16(24-2)7-9-17/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCOFBVDISJQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Allyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918137.png)


![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2918143.png)

![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2918146.png)
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2918147.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2918152.png)
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2918153.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2918154.png)
![2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2918155.png)

![5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2918157.png)
